molecular formula C26H23N7O5S B14111407 N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No.: B14111407
M. Wt: 545.6 g/mol
InChI Key: OYFBNSRCWVQCDM-UHFFFAOYSA-N
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Description

2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole moiety, an imidazoquinazoline core, and a pyrazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions The process may start with the preparation of the benzodioxole derivative, followed by the formation of the imidazoquinazoline core through cyclization reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxole moiety may facilitate binding to aromatic residues, while the imidazoquinazoline core could interact with active sites or allosteric sites of proteins. The pyrazole ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide can be compared with other compounds such as:
    • 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-4-yl)acetamide
    • 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-3-yl)acetamide

Uniqueness

The uniqueness of 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide lies in its specific combination of functional groups and structural motifs, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H23N7O5S

Molecular Weight

545.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

InChI

InChI=1S/C26H23N7O5S/c1-14-8-21(32-31-14)30-23(35)12-39-26-29-17-5-3-2-4-16(17)24-28-18(25(36)33(24)26)10-22(34)27-11-15-6-7-19-20(9-15)38-13-37-19/h2-9,18H,10-13H2,1H3,(H,27,34)(H2,30,31,32,35)

InChI Key

OYFBNSRCWVQCDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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